Cas no 681170-83-2 (ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate)
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[(6-benzothiazolylcarbonyl)amino]-4,5-dimethyl-, ethyl ester
- ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate
- Z27476451
- 681170-83-2
- ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
- VU0488485-1
- AKOS000936053
- F0537-0640
-
- Inchi: 1S/C17H16N2O3S2/c1-4-22-17(21)14-9(2)10(3)24-16(14)19-15(20)11-5-6-12-13(7-11)23-8-18-12/h5-8H,4H2,1-3H3,(H,19,20)
- InChI Key: YRRSLXIZIXPWGX-UHFFFAOYSA-N
- SMILES: C1(NC(C2C=C3SC=NC3=CC=2)=O)SC(C)=C(C)C=1C(OCC)=O
Computed Properties
- Exact Mass: 360.06023472g/mol
- Monoisotopic Mass: 360.06023472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.378±0.06 g/cm3(Predicted)
- Boiling Point: 453.4±45.0 °C(Predicted)
- pka: 12.00±0.70(Predicted)
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0537-0640-2μmol |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-5μmol |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-10μmol |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-20μmol |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-1mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-2mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-3mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-4mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-5mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0537-0640-10mg |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate |
681170-83-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate
Recent Advances in the Study of Ethyl 2-(1,3-Benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 681170-83-2)
The compound ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 681170-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a benzothiazole core linked to a thiophene carboxylate moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of oncology and neurodegenerative diseases.
One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate effectively targets the ATP-binding site of certain tyrosine kinases, leading to apoptosis in multiple cancer cell lines. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing critical interactions with conserved amino acid residues in the kinase domain.
In addition to its anticancer properties, recent research has explored the neuroprotective effects of this compound. A preclinical study conducted by researchers at the University of Cambridge in 2024 highlighted its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound's benzothiazole moiety was found to interfere with the formation of toxic oligomers, suggesting its potential as a therapeutic agent for neurodegenerative disorders. Further in vivo studies are underway to assess its pharmacokinetics and blood-brain barrier penetration.
The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate has also seen advancements. A novel, scalable synthetic route was reported in *Organic Process Research & Development* in early 2024, which significantly improved the yield and purity of the compound. This method employs a Pd-catalyzed coupling reaction between 6-amino-1,3-benzothiazole and a functionalized thiophene derivative, followed by esterification. The optimized protocol reduces the use of hazardous reagents and minimizes waste generation, aligning with green chemistry principles.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization. Current efforts are focused on designing derivatives with improved bioavailability and selectivity. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the progression of this compound into clinical trials within the next few years.
In conclusion, ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate represents a multifaceted molecule with significant therapeutic potential. Its dual applications in oncology and neurology, coupled with recent synthetic advancements, position it as a valuable scaffold for future drug discovery campaigns. Continued research will be essential to fully unlock its clinical benefits and overcome existing limitations.
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